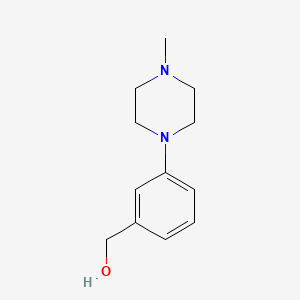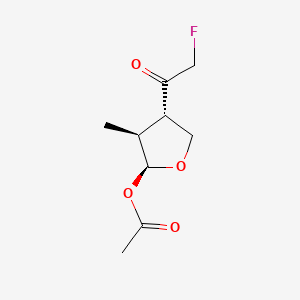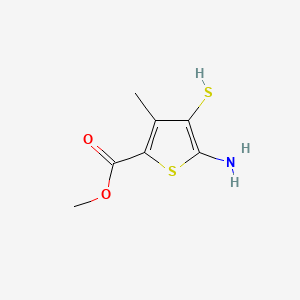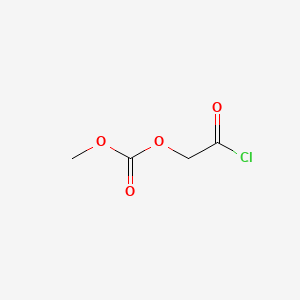
H-Ala-phe-lys-amc trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-phe-lys-amc trifluoroacetate salt: is a chemical compound with the molecular formula C28H35N5O5•C2HF3O2 and a molecular weight of 635.63 g/mol . This compound is often used as an intermediate in the synthesis of peptides, peptidomimetics, and other organic compounds . It serves as a versatile building block in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-phe-lys-amc trifluoroacetate salt typically involves the stepwise assembly of amino acids. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids alanine, phenylalanine, and lysine are sequentially coupled using peptide coupling reagents such as carbodiimides or uronium salts. The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) moiety and the trifluoroacetate salt formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: H-Ala-phe-lys-amc trifluoroacetate salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids and AMC.
Oxidation: Oxidative conditions can modify the amino acid side chains, particularly the lysine residue.
Substitution: The trifluoroacetate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Hydrolysis: Alanine, phenylalanine, lysine, and AMC.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Compounds with different anionic groups replacing the trifluoroacetate.
Aplicaciones Científicas De Investigación
Chemistry: H-Ala-phe-lys-amc trifluoroacetate salt is used as a building block in the synthesis of complex peptides and peptidomimetics. It is also employed in the development of novel organic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used as a substrate in enzymatic assays to study protease activity. The release of AMC upon enzymatic cleavage provides a fluorescent signal that can be quantitatively measured .
Medicine: The compound’s role in peptide synthesis makes it valuable in the development of therapeutic peptides and peptide-based drugs. It is also used in diagnostic assays to monitor enzyme activity in various diseases .
Industry: this compound is utilized in the production of high-purity peptides for research and pharmaceutical applications. Its versatility as a building block makes it a valuable reagent in industrial peptide synthesis .
Mecanismo De Acción
The mechanism of action of H-Ala-phe-lys-amc trifluoroacetate salt primarily involves its role as a substrate in enzymatic reactions. The compound is cleaved by specific proteases, releasing the fluorescent AMC moiety. This fluorescence can be measured to monitor enzyme activity. The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and subsequent fluorescence detection .
Comparación Con Compuestos Similares
- H-Ala-phe-lys-amc hydrochloride salt
- H-Ala-phe-lys-amc acetate salt
- H-Ala-phe-lys-amc sulfate salt
Comparison: H-Ala-phe-lys-amc trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which can influence the compound’s solubility and stability. Compared to its hydrochloride, acetate, and sulfate counterparts, the trifluoroacetate salt may offer different reactivity and solubility profiles, making it suitable for specific applications .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSSFSCFSBQIR-TZYHBYERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
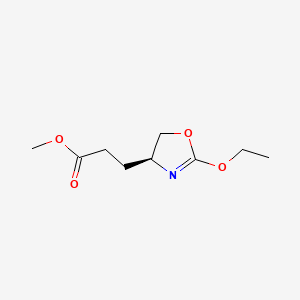

![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)
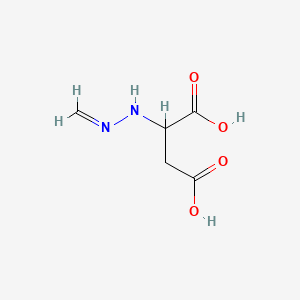
![1H-Naphtho[1,2-d]imidazol-8-amine](/img/structure/B568541.png)
